2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole
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Overview
Description
2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the 1,4-dioxane moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; conditionssolvent like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
2-methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-aminobenzimidazole: Studied for its potential therapeutic applications.
Uniqueness
2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole is unique due to the presence of the 1,4-dioxane moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C21H32N2O2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H32N2O2/c1(3-5-7-11-18-17-24-15-16-25-18)2-4-6-8-14-21-22-19-12-9-10-13-20(19)23-21/h9-10,12-13,18H,1-8,11,14-17H2,(H,22,23) |
InChI Key |
NVVLMJSEXVMBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)CCCCCCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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